molecular formula C24H22N2O3 B214388 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214388
M. Wt: 386.4 g/mol
InChI Key: DXEDIZNAAHBXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indolinones, which are known for their diverse biological activities such as anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A is not fully understood, but it is believed to act through multiple pathways. In vitro studies have shown that 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also activates the p53 pathway, which is involved in cell cycle regulation and apoptosis. Furthermore, 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects
3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A has been reported to inhibit the replication of HIV-1 and HSV-1.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A in lab experiments include its synthetic accessibility, high purity, and diverse biological activities. 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development. However, the limitations of using 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A. First, further studies are needed to elucidate the mechanism of action of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A and its interactions with other signaling pathways. Second, the in vivo efficacy and safety of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A need to be evaluated in animal models. Third, the potential of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A as a drug candidate for the treatment of various diseases needs to be explored. Fourth, the optimization of the synthesis method of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A is necessary to improve its yield and purity. Finally, the development of novel derivatives of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A with improved pharmacological properties is a promising direction for future research.
Conclusion
In conclusion, 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A have been discussed in this paper. Further research is needed to fully understand the potential of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A involves the reaction of 2-acetylpyridine with 3-phenylpropanal, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting compound is then treated with 2-bromoacetophenone to produce the final product, 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A. The synthesis of 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A has been reported in several scientific publications, and the purity and yield of the compound have been optimized for various applications.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A has been studied extensively for its potential therapeutic applications in various diseases. In vitro studies have shown that 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, 3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one A has been reported to have antiviral activity against HIV-1 and HSV-1 by inhibiting viral replication.

properties

Product Name

3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1-(3-phenylpropyl)indol-2-one

InChI

InChI=1S/C24H22N2O3/c27-22(20-13-6-7-15-25-20)17-24(29)19-12-4-5-14-21(19)26(23(24)28)16-8-11-18-9-2-1-3-10-18/h1-7,9-10,12-15,29H,8,11,16-17H2

InChI Key

DXEDIZNAAHBXGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=N4)O

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=N4)O

Origin of Product

United States

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